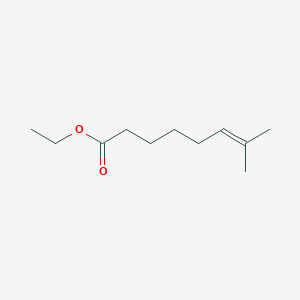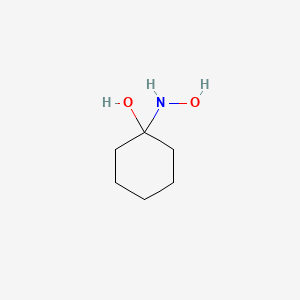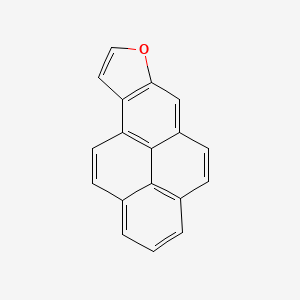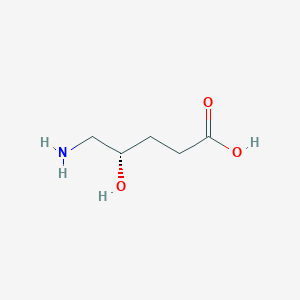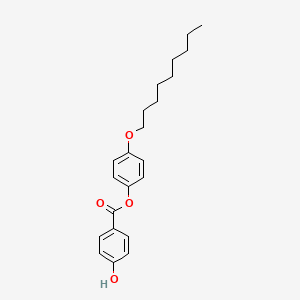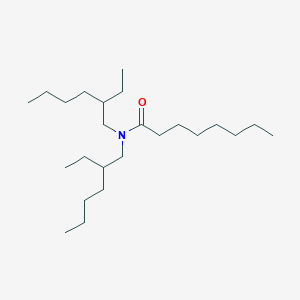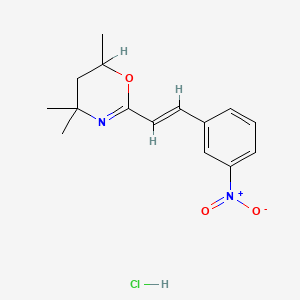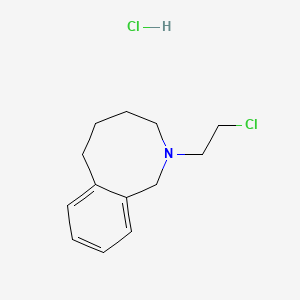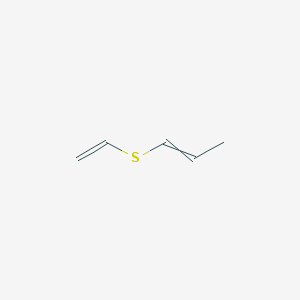
1-(Ethenylsulfanyl)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethenylsulfanyl)prop-1-ene is an organic compound characterized by the presence of both a vinyl group and a sulfanyl group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethenylsulfanyl)prop-1-ene can be synthesized through several methods. One common approach involves the reaction of propene with a thiol compound under specific conditions to introduce the sulfanyl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethenylsulfanyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The vinyl group can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic addition reactions typically require reagents like bromine or hydrogen bromide in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(Ethenylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(Ethenylsulfanyl)prop-1-ene exerts its effects involves interactions with various molecular targets. The vinyl group can participate in electrophilic addition reactions, while the sulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Prop-1-ene: A simple alkene with a similar backbone but lacking the sulfanyl group.
1-(Methylsulfanyl)prop-1-ene: A compound with a methylsulfanyl group instead of an ethenylsulfanyl group.
1-(Ethenylsulfanyl)but-1-ene: A compound with an extended carbon chain.
Uniqueness: 1-(Ethenylsulfanyl)prop-1-ene is unique due to the presence of both a vinyl and a sulfanyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
105278-48-6 |
|---|---|
Fórmula molecular |
C5H8S |
Peso molecular |
100.18 g/mol |
Nombre IUPAC |
1-ethenylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H8S/c1-3-5-6-4-2/h3-5H,2H2,1H3 |
Clave InChI |
XEUVKCJHIIMXRA-UHFFFAOYSA-N |
SMILES canónico |
CC=CSC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
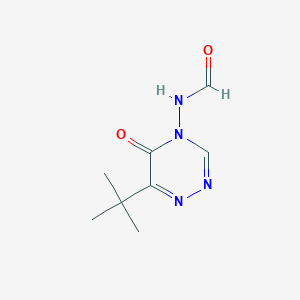
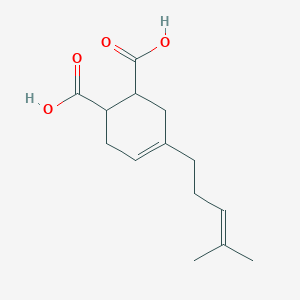
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
